(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one
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Overview
Description
(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by its unique structure, which includes a piperidinone core substituted with benzyl and methylphenyl groups The presence of conjugated double bonds in the structure contributes to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Methylphenyl Groups: The benzyl and methylphenyl groups are introduced through a series of condensation reactions. These reactions often involve the use of aldehydes or ketones as starting materials, which react with the piperidinone core in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Conjugated Double Bonds: The final step involves the formation of conjugated double bonds through a dehydration reaction. This can be achieved by heating the intermediate product in the presence of a dehydrating agent such as phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound’s conjugated double bonds make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound’s structure allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E)-1-benzyl-3,5-bis[(2-chlorophenyl)methylidene]piperidin-4-one
- (3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
- (3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one
Uniqueness
(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with biological targets. The specific arrangement of substituents and conjugated double bonds also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27NO |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C28H27NO/c1-21-10-6-8-14-24(21)16-26-19-29(18-23-12-4-3-5-13-23)20-27(28(26)30)17-25-15-9-7-11-22(25)2/h3-17H,18-20H2,1-2H3/b26-16+,27-17+ |
InChI Key |
XCJVYLTZDAPHDR-CTVDDJEBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3C)/CN(C2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C=C2CN(CC(=CC3=CC=CC=C3C)C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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